molecular formula C16H16F3N3O2S B2568783 11-[4-(trifluoromethyl)benzenesulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene CAS No. 2034414-23-6

11-[4-(trifluoromethyl)benzenesulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene

カタログ番号: B2568783
CAS番号: 2034414-23-6
分子量: 371.38
InChIキー: RRQZWMIXBQPJBW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

11-[4-(trifluoromethyl)benzenesulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is a useful research compound. Its molecular formula is C16H16F3N3O2S and its molecular weight is 371.38. The purity is usually 95%.
BenchChem offers high-quality 11-[4-(trifluoromethyl)benzenesulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-[4-(trifluoromethyl)benzenesulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

11-[4-(trifluoromethyl)phenyl]sulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2S/c17-16(18,19)11-4-6-12(7-5-11)25(23,24)21-8-9-22-15(10-21)13-2-1-3-14(13)20-22/h4-7H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQZWMIXBQPJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

The compound 11-[4-(trifluoromethyl)benzenesulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is a complex organic molecule that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Triazatricyclo Framework : This unique bicyclic structure contributes to the compound's stability and reactivity.
  • Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity and may influence biological interactions.

Research indicates that this compound acts as a modulator of specific biological pathways. Its mechanism primarily involves the inhibition or activation of target proteins associated with various diseases.

  • CFTR Modulation : Preliminary studies suggest that it may act as a modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is crucial for chloride ion transport across epithelial cells. This activity makes it a candidate for treating cystic fibrosis and related disorders .

Antimicrobial Activity

Some studies have explored the antimicrobial properties of compounds similar to this one. The presence of the sulfonyl group is known to enhance antibacterial activity against certain pathogens.

  • In Vitro Studies : Laboratory tests have shown that derivatives of this compound exhibit significant antibacterial effects against Gram-positive bacteria .

Anticancer Potential

The triazatricyclo structure has been linked to various anticancer activities due to its ability to interfere with cellular signaling pathways.

  • Cell Line Studies : In vitro assays on cancer cell lines have demonstrated that this compound can induce apoptosis (programmed cell death) in specific cancer types, suggesting its potential as an anticancer agent .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Cystic Fibrosis Treatment :
    • A clinical trial involving CFTR modulators reported improved lung function in patients with cystic fibrosis when treated with compounds structurally related to this molecule .
  • Antibacterial Efficacy :
    • A study published in a peer-reviewed journal indicated that compounds with a sulfonyl moiety showed enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Cancer Research :
    • Research presented at an oncology conference revealed that triazatricyclo compounds exhibited cytotoxic effects on breast cancer cell lines, leading to further investigations into their therapeutic potential .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
CFTR ModulationImproved chloride transport
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduced apoptosis in cancer cells

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a tricyclic nitrogen scaffold (7,8,11-triazatricyclo[6.4.0.0²⁶]dodeca-1,6-diene) fused with a sulfonamide group bearing a trifluoromethyl substituent. The trifluoromethyl group enhances electron-withdrawing properties, increasing electrophilicity at the sulfonamide sulfur, while the nitrogen-rich tricyclic core may participate in π-π stacking or hydrogen bonding. These features are critical for interactions in biological systems or catalytic applications. Structural characterization via 1H^{1}\text{H}/13C^{13}\text{C} NMR and X-ray crystallography is recommended to confirm regiochemistry and stereoelectronic effects .

Q. What synthetic methodologies are commonly used to prepare this compound?

Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the triazatricyclic core via cycloaddition or ring-closing metathesis.
  • Step 2 : Sulfonylation using 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or Et3_3N) in anhydrous solvents like THF or DCM .
  • Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization. Key challenges include controlling regioselectivity and minimizing side reactions from the electron-deficient sulfonamide group .

Q. How can researchers assess the compound’s biological activity in vitro?

  • Assay Design : Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates.
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC50_{50}.
  • Controls : Include positive controls (e.g., staurosporine for kinases) and vehicle controls (DMSO < 0.1%). Structural analogs in show activity modulated by fluorine substituents, suggesting similar evaluation for this compound .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for sulfonylation efficiency.
  • Catalysis : Employ Pd(0) or Cu(I) catalysts for cyclization steps (see for analogous Suzuki couplings) .
  • In Situ Monitoring : Use FT-IR or HPLC to track intermediate formation and adjust reaction time/temperature. highlights the importance of photostability during light-mediated reactions, requiring inert atmospheres (Ar/N2_2) .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Validation Steps :

Re-run computational models (docking, MD simulations) with updated force fields for fluorine atoms.

Validate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Perform mutagenesis studies on target proteins to identify critical interaction residues.
Discrepancies may arise from solvent effects or conformational flexibility not captured in simulations .

Q. What strategies address discrepancies in NMR spectral data during characterization?

  • Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening.
  • Isotopic Labeling : Synthesize 15N^{15}\text{N}- or 19F^{19}\text{F}-labeled analogs to simplify signal assignment.
  • Hybrid Techniques : Combine NOESY/ROESY with DFT calculations to resolve stereochemical ambiguities (e.g., axial vs. equatorial sulfonamide orientation) .

Q. How can structural modifications enhance the compound’s metabolic stability?

  • Fluorine Substitution : Replace labile protons with fluorine at vulnerable positions (e.g., benzylic sites).
  • Prodrug Design : Introduce enzymatically cleavable groups (e.g., esters) to protect reactive moieties. notes that perfluorinated analogs exhibit increased resistance to oxidative degradation .

Methodological Considerations

Q. How should stability studies be designed to evaluate photodegradation or hydrolysis?

  • Photostability : Expose solutions (PBS/MeOH) to UV-Vis light (300–800 nm) and monitor degradation via HPLC-MS.
  • Hydrolysis : Test pH-dependent stability (pH 1–10) at 37°C for 24–72 hours. reports photolytic cleavage of disulfide bonds in related compounds, suggesting similar protocols .

Q. What advanced techniques validate non-covalent interactions with biological targets?

  • Cryo-EM : Resolve compound-protein complexes at near-atomic resolution.
  • NMR Titration : Measure chemical shift perturbations in 1H^{1}\text{H}-15N^{15}\text{N} HSQC spectra of labeled proteins.
  • Microscale Thermophoresis (MST) : Quantify binding affinities in low-volume samples .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。